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For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06835919 is a potent and selective inhibitor of ketohexokinase (KHK), the primary enzyme
responsible for the metabolism of fructose. Increased fructose consumption has been linked to
metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic
steatohepatitis (NASH). By inhibiting KHK, PF-06835919 aims to mitigate the detrimental
effects of excessive fructose metabolism. While investigated as a monotherapy, the potential of
PF-06835919 in combination with other therapeutic agents is an area of significant research
interest for achieving synergistic effects in treating complex metabolic diseases.

This document provides detailed application notes and protocols for the use of PF-06835919 in
combination with other drugs, based on available preclinical and clinical data. It is important to
note that the clinical development of PF-06835919 for NASH was discontinued by Pfizer, which
should be considered when evaluating its therapeutic potential.[1]

Signaling Pathway of Fructose Metabolism and KHK
Inhibition

The diagram below illustrates the central role of KHK in fructose metabolism and the
mechanism of action for PF-06835919.
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Caption: Fructose metabolism pathway and the inhibitory action of PF-06835919 on KHK.

Preclinical Combination Therapy: PF-06835919 and
Semaglutide for Obesity

A preclinical study in mice fed a Western diet demonstrated that the combination of PF-
06835919 and the GLP-1 receptor agonist, semaglutide, resulted in greater weight loss than
semaglutide alone.[2] This suggests a potential synergistic effect for the treatment of obesity.

_

Additional Weight Loss vs.

Treatment Group Mean Weight Loss )
Semaglutide Alone

Semaglutide alone Not specified

PF-06835919 + Semaglutide Not specified 10%

Note: Specific mean weight loss percentages were not available in the referenced abstract.

Experimental Protocol (Representative)

The following is a representative protocol based on the available abstract and common

practices in preclinical metabolic research.

Objective: To evaluate the efficacy of PF-06835919 in combination with semaglutide on body

weight in a diet-induced obesity mouse model.

Animal Model:
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e Species: C57BL/6J mice
e Age: 8-10 weeks
o Diet: High-fat, high-sucrose (Western) diet for 12-16 weeks to induce obesity.

Experimental Groups:

Vehicle control (for both compounds)

PF-06835919 alone

Semaglutide alone

PF-06835919 + Semaglutide
Drug Administration:

+ PF-06835919: Administered orally (e.g., via gavage) once or twice daily. The dose would be
determined from prior pharmacokinetic and pharmacodynamic studies.

e Semaglutide: Administered via subcutaneous injection at a clinically relevant dose and
frequency.

Experimental Workflow:
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Start: Diet-Induced Obese Mice

Gandomization into Treatment Groups)

:

Greatment Administration (e.g., 4-8 weeksD

End-of-Study Measurements:
- Body Composition (e.g., DEXA)
- Plasma Metabolic Markers
- Liver Histology

Weekly Monitoring:
- Body Weight
- Food Intake

Data Analysis and Comparison

Click to download full resolution via product page

Caption: A typical experimental workflow for a preclinical combination drug study in obesity.
Outcome Measures:
e Primary: Change in body weight.
e Secondary:

o Food and water intake.

o Body composition (fat mass, lean mass).

o Plasma levels of glucose, insulin, lipids.

o Liver weight and histology (to assess steatosis).
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Clinical Combination Therapy: PF-06835919 and
Metformin for NAFLD and Type 2 Diabetes

A Phase 2a, randomized, double-blind, placebo-controlled study (NCT03554652) evaluated the
efficacy and safety of PF-06835919 in patients with NAFLD and type 2 diabetes who were on a
stable background therapy of metformin.[3][4]

Quantitative Data Summary

Efficacy at Week 16[3]

Change in Whole Liver Fat .
Treatment Group (MRI-PDFF) Change in HbAlc

Placebo + Metformin -5.26% Not statistically significant

PF-06835919 (150 mg) +

] -17.05% Not statistically significant
Metformin
PF-06835919 (300 mg) + -19.13% (p=0.0288 vs. o o

_ Not statistically significant
Metformin placebo)

Safety: Treatment-Emergent Adverse Events|3]

Treatment Group Incidence of Adverse Events
Placebo + Metformin 40.7%
PF-06835919 (150 mg) + Metformin 45.5%
PF-06835919 (300 mg) + Metformin 32.7%

Clinical Protocol

Objective: To assess the efficacy, safety, and tolerability of PF-06835919 as an adjunct to
metformin in patients with NAFLD and type 2 diabetes.

Study Design:
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e Phase 2a, randomized, double-blind, placebo-controlled, parallel-group study.[3]

Patient Population:

e Adults with a diagnosis of NAFLD (=8% whole liver fat as measured by MRI-PDFF) and type
2 diabetes.[3]

o Patients on stable doses of metformin (=500 mg/day).[3]

Treatment Arms:

e Placebo once daily + stable metformin therapy.[3]

e PF-06835919 (150 mg) once daily + stable metformin therapy.[3]

e PF-06835919 (300 mg) once daily + stable metformin therapy.[3]

Duration of Treatment: 16 weeks.[3]

Experimental Workflow:
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Screening and Enrollment of Eligible Patients

Gandomization (1:1:1D

16-Week Treatment Period
(PF-06835919 or Placebo + Metformin)

h

Follow-up Visits for Safety and Efficacy MonitoringD

End-of-Study Assessments (Week 169

Data Analysis
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Enrollment of Healthy Volunteers

Gandomization to Treatment Sequenca

Period 1:
Single dose of Midazolam

(Washout Period (=10 daysD

Period 2:
PF-06835919 (10 days) +
Midazolam on Day 10

Serial Pharmacokinetic Blood Samplinga

Pharmacokinetic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for PF-06835919 in
Combination Therapies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610014#pf-06835919-in-combination-with-other-
drugs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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